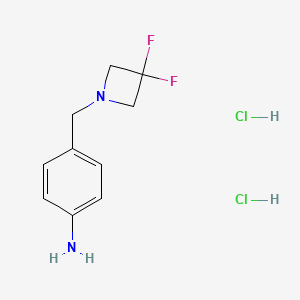
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13F2N2·2HCl It is known for its unique structure, which includes a difluoroazetidine ring attached to a benzene ring via a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 3,3-difluoroalkylamine.
Attachment of the Benzene Ring: The azetidine ring is then attached to a benzene ring via a methyl group through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
- 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
Uniqueness
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is unique due to its specific structure, which includes a difluoroazetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Eigenschaften
Molekularformel |
C10H14Cl2F2N2 |
|---|---|
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8;;/h1-4H,5-7,13H2;2*1H |
InChI-Schlüssel |
WZVZYVFYDXQFGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


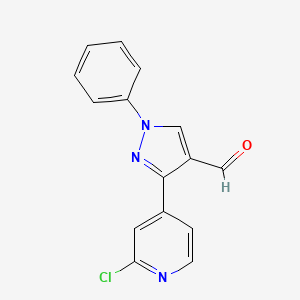
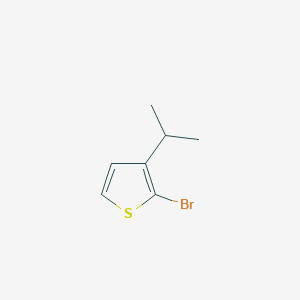


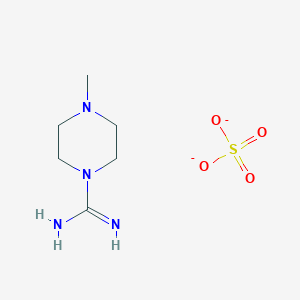
![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
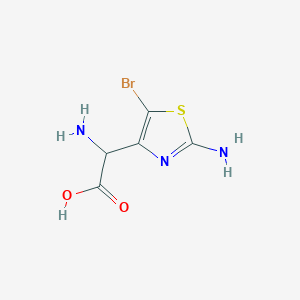
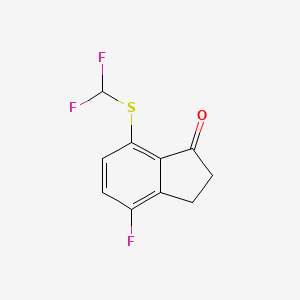
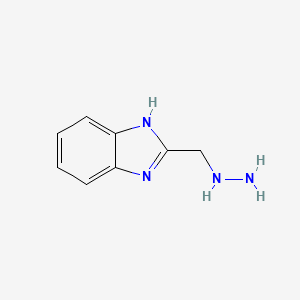
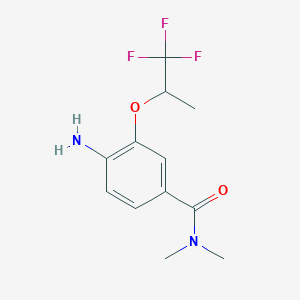
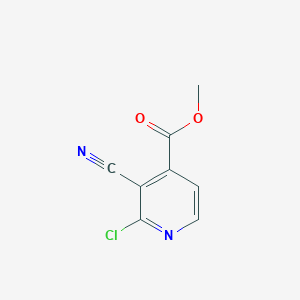
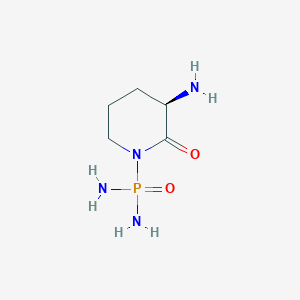
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
